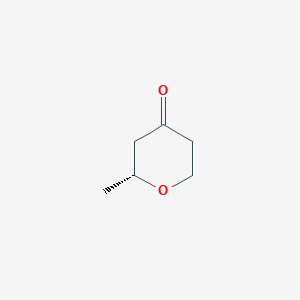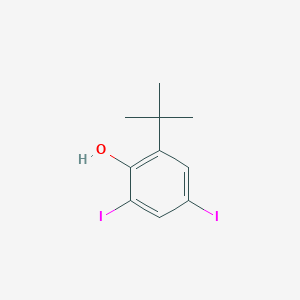
2-(tert-ブチル)-4,6-ジヨードフェノール
概要
説明
2-(Tert-butyl)-4,6-diiodophenol: is an organic compound characterized by the presence of a tert-butyl group and two iodine atoms attached to a phenol ring
科学的研究の応用
2-(Tert-butyl)-4,6-diiodophenol has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
Target of Action
Related compounds such as t-butylhydroquinone have been found to interact with targets like hemagglutinin . Hemagglutinin is a type of viral protein that plays a crucial role in the entry of the virus into host cells .
Mode of Action
Related compounds like tert-butylhydroquinone (tbhq) and its oxidation product, tert-butylbenzoquinone (tbbq), have been found to exhibit antibacterial activity . They cause loss of bacterial membrane integrity without haemolytic activity . This suggests that 2-(Tert-butyl)-4,6-diiodophenol might interact with its targets in a similar manner, leading to changes in the target’s function or structure.
Biochemical Pathways
Related compounds like t-butylhydroquinone have been found to interact with hemagglutinin , which is involved in the viral entry pathway. This suggests that 2-(Tert-butyl)-4,6-diiodophenol might affect similar pathways, leading to downstream effects such as inhibition of viral entry into host cells.
Pharmacokinetics
Related compounds like tert-butyl alcohol are known to be rapidly absorbed if inhaled or ingested . They are poorly absorbed through the skin but can produce a sedative or anesthetic effect at high doses . These properties could impact the bioavailability of 2-(Tert-butyl)-4,6-diiodophenol.
Result of Action
Related compounds like tert-butylhydroquinone (tbhq) and its oxidation product, tert-butylbenzoquinone (tbbq), have been found to exhibit antibacterial activity . They cause loss of bacterial membrane integrity , suggesting that 2-(Tert-butyl)-4,6-diiodophenol might have similar effects on its targets.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Tert-butyl)-4,6-diiodophenol. For instance, the U.S. Environmental Protection Agency (EPA) has taken action to reduce exposures to certain chemicals that are persistent, bioaccumulative and toxic (PBT) . These chemicals, including related compounds, remain in the environment for long periods of time and can build up or accumulate in the body . Therefore, environmental factors such as the presence of other chemicals, temperature, and pH could influence the action and stability of 2-(Tert-butyl)-4,6-diiodophenol.
Safety and Hazards
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butyl)-4,6-diiodophenol typically involves the iodination of 2-(Tert-butyl)phenol. The reaction is carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction conditions often include a solvent like acetic acid or ethanol, and the process is conducted at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods
Industrial production of 2-(Tert-butyl)-4,6-diiodophenol follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and reagents may vary based on cost and availability, but the fundamental reaction mechanism remains the same.
化学反応の分析
Types of Reactions
2-(Tert-butyl)-4,6-diiodophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The iodine atoms can be reduced to form deiodinated products.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Deiodinated phenols.
Substitution: Phenolic derivatives with various functional groups replacing the iodine atoms.
類似化合物との比較
Similar Compounds
2-(Tert-butyl)-4-iodophenol: Similar structure but with only one iodine atom.
2-(Tert-butyl)-4,6-dichlorophenol: Chlorine atoms instead of iodine.
2-(Tert-butyl)-4,6-dibromophenol: Bromine atoms instead of iodine.
Uniqueness
2-(Tert-butyl)-4,6-diiodophenol is unique due to the presence of two iodine atoms, which significantly influence its chemical reactivity and potential applications. The combination of the tert-butyl group and the iodine atoms provides a distinct steric and electronic environment, making this compound valuable for specific research and industrial purposes.
特性
IUPAC Name |
2-tert-butyl-4,6-diiodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12I2O/c1-10(2,3)7-4-6(11)5-8(12)9(7)13/h4-5,13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWFFORDEDWHPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC(=C1)I)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12I2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50437923 | |
| Record name | 2-tert-Butyl-4,6-diiodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60803-26-1 | |
| Record name | 2-tert-Butyl-4,6-diiodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


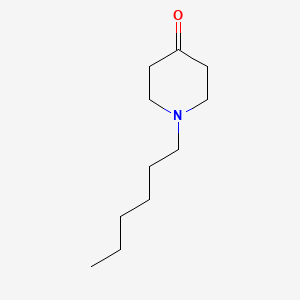
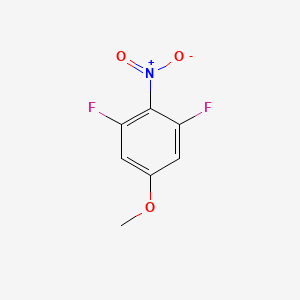
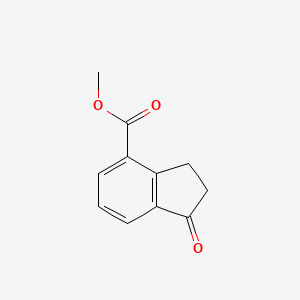
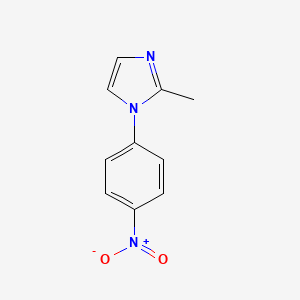
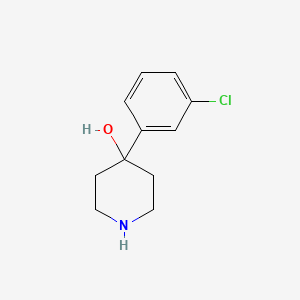
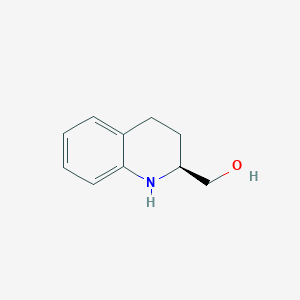
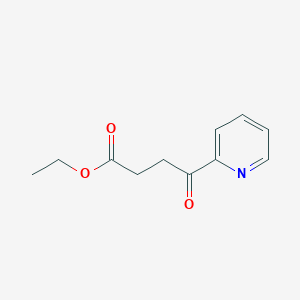
![6,9-Difluorobenzo[g]isoquinoline-5,10-dione](/img/structure/B1311774.png)
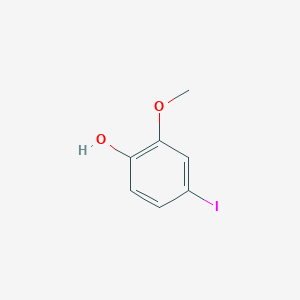
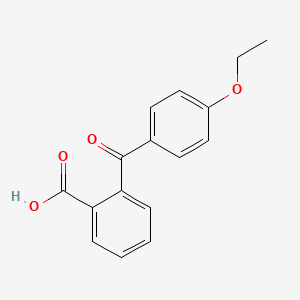
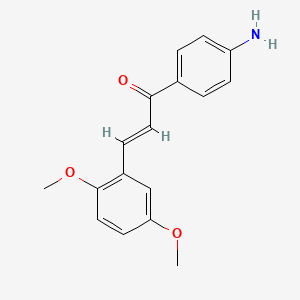
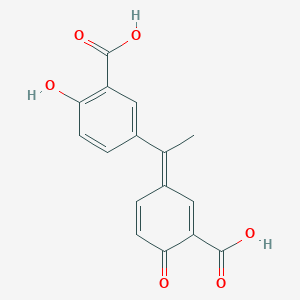
![1,1'-Bis(4-boronobenzyl)-[4,4'-bipyridine]-1,1'-diium bromide](/img/structure/B1311783.png)
